molecular formula C11H16BrNO B15263769 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol

3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol

Cat. No.: B15263769
M. Wt: 258.15 g/mol
InChI Key: FYWBDJKLELUPOO-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol is an organic compound with a complex structure that includes an amino group, a brominated aromatic ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzyl alcohol to form 3-bromo-4-methylbenzyl alcohol. This intermediate is then subjected to a reductive amination reaction with 3-aminopropanol under catalytic hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of 3-amino-2-[(3-bromo-4-methylphenyl)methyl]propanal.

    Reduction: Formation of 3-amino-2-[(4-methylphenyl)methyl]propan-1-ol.

    Substitution: Formation of 3-amino-2-[(3-azido-4-methylphenyl)methyl]propan-1-ol.

Scientific Research Applications

3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the brominated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Amino-2-[(3-chloro-4-methylphenyl)methyl]propan-1-ol: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    3-Amino-2-[(3-bromo-4-ethylphenyl)methyl]propan-1-ol: Has an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.

Uniqueness

The presence of the bromine atom in 3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, stability, and biological interactions, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-(aminomethyl)-3-(3-bromo-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H16BrNO/c1-8-2-3-9(5-11(8)12)4-10(6-13)7-14/h2-3,5,10,14H,4,6-7,13H2,1H3

InChI Key

FYWBDJKLELUPOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(CN)CO)Br

Origin of Product

United States

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